Cas no 63981-22-6 (3-(5-Nitrofurfurylideneamino)hydantoic Acid)

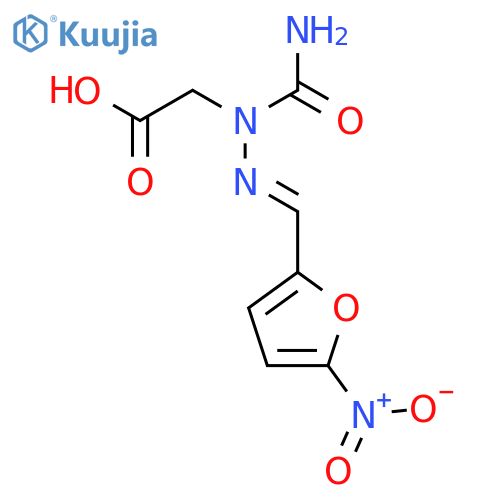

63981-22-6 structure

商品名:3-(5-Nitrofurfurylideneamino)hydantoic Acid

3-(5-Nitrofurfurylideneamino)hydantoic Acid 化学的及び物理的性質

名前と識別子

-

- Acetic acid,2-[1-(aminocarbonyl)-2-[(5-nitro-2-furanyl)methylene]hydrazinyl]-

- 3-(5-nitrofurfurylideneamino)hydantoic acid

- 2-[carbamoyl-[(5-nitrofuran-2-yl)methylideneamino]amino]acetic acid

- N-(Aminocarbonyl)-N-{[(5-nitro-2-furanyl)methylene]amino}glycine

- Kwas N-(5-nitro-2-furfurylideno)-2-semikarbazydooctowy

- BRN 0303036

- ACETIC ACID, ((AMINOCARBONYL)((5-NITRO-2-FURANYL)METHYLENE)HYDRAZINO)-

- TVG8Y4GSG2

- Hydantoic acid, 3-(5-nitrofurfurylideneamino)-

- Nitrofurantoin Related Co

- 2-(1-Carbamoyl-2-((5-nitrofuran-2-yl)methylene)hydrazinyl)aceticacid

- 63981-22-6

- DTXCID80136376

- NFFAHA

- 4-17-00-04472 (Beilstein Handbook Reference)

- 2-(1-Carbamoyl-2-((5-nitrofuran-2-yl)methylene)hydrazinyl)acetic acid

- ACETIC ACID, 2-(1-(AMINOCARBONYL)-2-((5-NITRO-2-FURANYL)METHYLENE)HYDRAZINYL)-

- 2-[carbamoyl-[(E)-(5-nitrofuran-2-yl)methylideneamino]amino]acetic acid

- N-(AMINOCARBONYL)-N-(((5-NITRO-2-FURANYL)-METHYLENE)-AMINO)-GLYCINE

- 2-Semicarbazidoacetic acid, 1-(5-nitrofurfurylidene)-

- DTXSID50213885

- Acetic acid, (1-carbamoyl-2-(5-nitrofurfurylidene)hydrazino)-

- (e)-2-(1-carbamoyl-2-((5-nitrofuran-2-yl)methylene)hydrazinyl)acetic acid

- UNII-TVG8Y4GSG2

- 1-(5-Nitrofurfurylidene)-2-semicarbazidoacetic acid

- HYDANTOIC ACID, 3-(5-NITROFURFURYLIDENEAMINO)

- Kwas N-(5-nitro-2-furfurylideno)-2-semikarbazydooctowy [Polish]

- 3-(5-Nitrofurfurylideneamino)hydantoic Acid

-

- インチ: InChI=1S/C8H8N4O6/c9-8(15)11(4-7(13)14)10-3-5-1-2-6(18-5)12(16)17/h1-3H,4H2,(H2,9,15)(H,13,14)/b10-3+

- InChIKey: URYZARAFMQWNPZ-XCVCLJGOSA-N

- ほほえんだ: C1=C(OC(=C1)[N+](=O)[O-])C=NN(CC(=O)O)C(=O)N

計算された属性

- せいみつぶんしりょう: 256.04444

- どういたいしつりょう: 256.04438399g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 378

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.1

- トポロジー分子極性表面積: 155Ų

じっけんとくせい

- PSA: 152.27

3-(5-Nitrofurfurylideneamino)hydantoic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A476621-5g |

2-(1-Carbamoyl-2-((5-nitrofuran-2-yl)methylene)hydrazinyl)acetic acid |

63981-22-6 | 95% | 5g |

$1441.0 | 2025-02-28 | |

| A2B Chem LLC | AG72157-100mg |

2-(1-Carbamoyl-2-((5-nitrofuran-2-yl)methylene)hydrazinyl)acetic acid |

63981-22-6 | 100mg |

$340.00 | 2023-12-30 | ||

| A2B Chem LLC | AG72157-1g |

2-(1-Carbamoyl-2-((5-nitrofuran-2-yl)methylene)hydrazinyl)acetic acid |

63981-22-6 | 95% | 1g |

$1116.00 | 2024-04-19 | |

| Ambeed | A476621-100mg |

2-(1-Carbamoyl-2-((5-nitrofuran-2-yl)methylene)hydrazinyl)acetic acid |

63981-22-6 | 95% | 100mg |

$106.0 | 2025-02-28 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1021703-20MG |

63981-22-6 | 20MG |

¥15971.65 | 2023-01-06 | |||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1021703-20MG |

Nitrofurantoin Related Compound A |

63981-22-6 | 20mg |

¥11826.94 | 2024-12-23 | ||

| TRC | N493885-1g |

3-(5-Nitrofurfurylideneamino)hydantoic Acid |

63981-22-6 | 1g |

$ 1838.00 | 2023-09-06 | ||

| Ambeed | A476621-1g |

2-(1-Carbamoyl-2-((5-nitrofuran-2-yl)methylene)hydrazinyl)acetic acid |

63981-22-6 | 95% | 1g |

$559.0 | 2025-02-28 | |

| TRC | N493885-100mg |

3-(5-Nitrofurfurylideneamino)hydantoic Acid |

63981-22-6 | 100mg |

$ 244.00 | 2023-09-06 | ||

| Ambeed | A476621-250mg |

2-(1-Carbamoyl-2-((5-nitrofuran-2-yl)methylene)hydrazinyl)acetic acid |

63981-22-6 | 95% | 250mg |

$203.0 | 2025-02-28 |

3-(5-Nitrofurfurylideneamino)hydantoic Acid 関連文献

-

Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073

-

Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755

-

Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540

-

Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

63981-22-6 (3-(5-Nitrofurfurylideneamino)hydantoic Acid) 関連製品

- 405-22-1(Hydrazinecarboxamide,1-(2-hydroxyethyl)-2-[(5-nitro-2-furanyl)methylene]-)

- 67-20-9(Nitrofurantoin)

- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)

- 2039-76-1(3-Acetylphenanthrene)

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:63981-22-6)3-(5-Nitrofurfurylideneamino)hydantoic Acid

清らかである:99%/99%

はかる:250mg/1g

価格 ($):167.0/450.0

atkchemica

(CAS:63981-22-6)3-(5-Nitrofurfurylideneamino)hydantoic Acid

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ